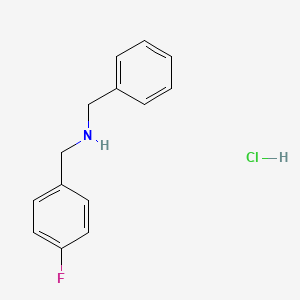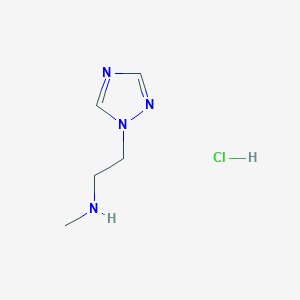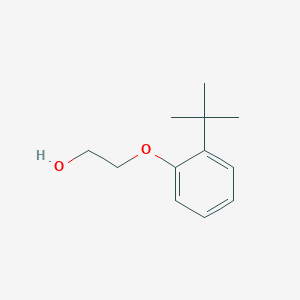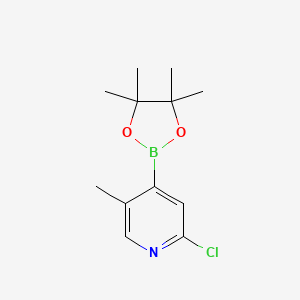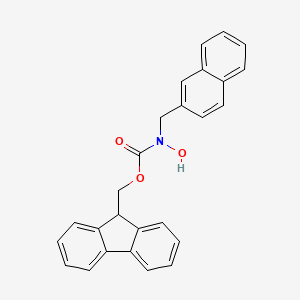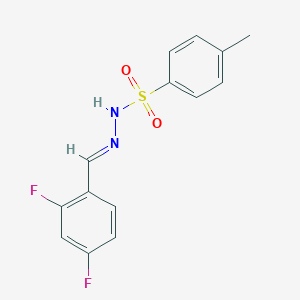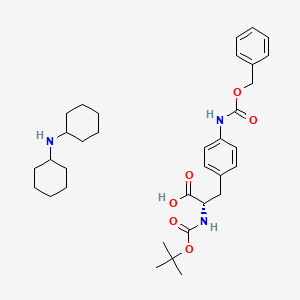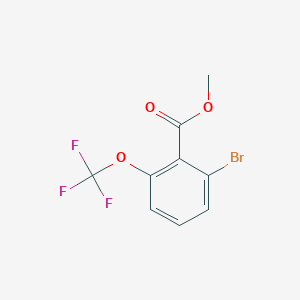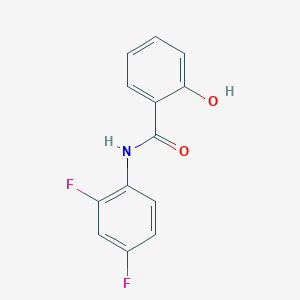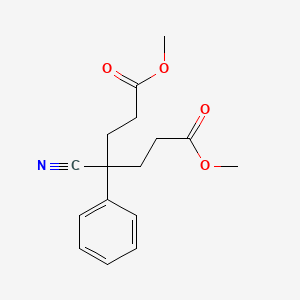
Dimethyl 4-cyano-4-phenylheptanedioate
Overview
Description
Dimethyl 4-cyano-4-phenylheptanedioate is a chemical compound with the linear formula C16H19NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN#CC(CCC(OC)=O)(CCC(OC)=O)C1=CC=CC=C1 . This indicates that the molecule contains a cyano group (C#N), two ester groups (OC=O), and a phenyl group (C1=CC=CC=C1). Physical And Chemical Properties Analysis
The molecular weight of this compound is 289.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Fluorescent Probes for pH and Solvent Protonicity
Dimethyl 4-cyano-4-phenylheptanedioate, through its derivatives, has been explored in the development of highly sensitive and powerful fluorescent probes. For example, 4-dimethylamino-4′-cyano-substituted biphenyls demonstrate potential as hydrogen bond- or pH-sensitive fluorescent probes. They exhibit features like well-separated absorption and emission bands and significant signal changes, making them suitable for ratiometric and sensitive pH fluorosensing in various solvent mixtures (Maus & Rurack, 2000).
Probing Metal Ions in Biological Systems
Another application involves using related compounds as ligands for metal ions. For instance, a simple probe derived from this compound showed fluorescence enhancement upon exposure to chromium(III) ions, indicating its potential in biological systems like living human glioma cells (Xu et al., 2014).
Synthesis of Complex Organic Compounds
The compound is also instrumental in synthesizing various complex organic structures. For example, dimethyl 4-(phenylsulfonyl)-4,5-hexadiene-1,1-dicarboxylate, a related compound, was used in producing cyclopentene and cyclohexene derivatives, showcasing the versatility of this compound in organic synthesis (Mukai, Ukon & Kuroda, 2003).
Catalysis and Chemical Reactions
The compound and its derivatives have been used as catalysts or intermediates in various chemical reactions. For instance, its application in the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives was demonstrated using NH4H2PO4/Al2O3 as a catalyst (Maleki & Ashrafi, 2014).
Liquid Crystal Research
This compound and its derivatives have also found applications in liquid crystal research. They have been used in studying the odd-even effects on the mesophase properties of cyanobiphenyl-based liquid crystal dimers (Cacelli et al., 2007).
Safety and Hazards
properties
IUPAC Name |
dimethyl 4-cyano-4-phenylheptanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-14(18)8-10-16(12-17,11-9-15(19)21-2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUUFVRSNZOLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300774 | |
| Record name | dimethyl 4-cyano-4-phenylheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38289-18-8 | |
| Record name | NSC138929 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 4-cyano-4-phenylheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

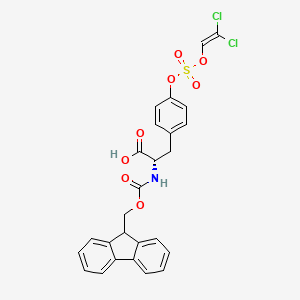
![[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B6351157.png)
